molecular formula C23H22N4O3S B11142888 (E)-3-(4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(toluene-4-sulfonyl)-acrylonitrile

(E)-3-(4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(toluene-4-sulfonyl)-acrylonitrile

Cat. No.: B11142888
M. Wt: 434.5 g/mol
InChI Key: NTCHGQRWNQZPCL-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a piperidine ring, and a sulfonyl group

Preparation Methods

The synthesis of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Ring: This step may involve the use of piperidine or its derivatives under suitable reaction conditions.

    Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

(2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to (2E)-2-(4-METHYLBENZENESULFONYL)-3-[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE include other pyrido[1,2-a]pyrimidine derivatives and sulfonyl-containing compounds. These compounds may share similar chemical properties but differ in their specific applications and biological activities. Some examples include:

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds have a similar core structure but may have different substituents, leading to varied biological activities.

    Sulfonyl-Containing Compounds: These compounds contain sulfonyl groups and may be used in different chemical reactions or applications.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C23H22N4O3S/c1-17-8-10-18(11-9-17)31(29,30)19(16-24)15-20-22(26-12-4-2-5-13-26)25-21-7-3-6-14-27(21)23(20)28/h3,6-11,14-15H,2,4-5,12-13H2,1H3/b19-15+

InChI Key

NTCHGQRWNQZPCL-XDJHFCHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.